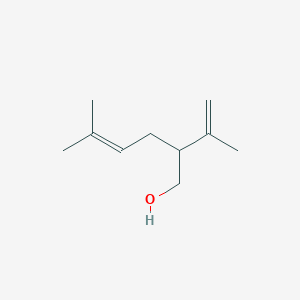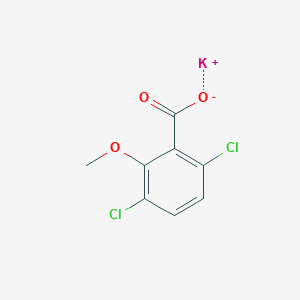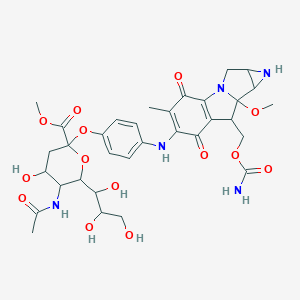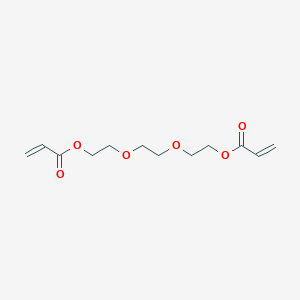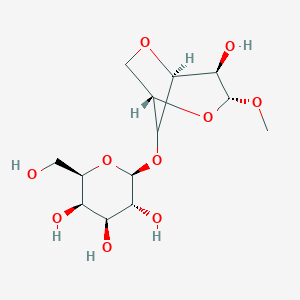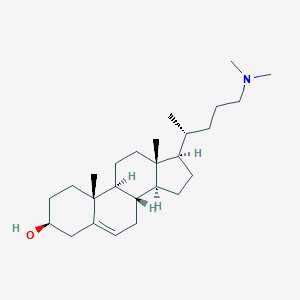![molecular formula C23H27NO3 B157880 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-12-4](/img/structure/B157880.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 has been the subject of extensive scientific research due to its potential as a painkiller and its effects on the central nervous system.
Wirkmechanismus
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate acts as a mu-opioid receptor agonist, meaning it binds to and activates the mu-opioid receptor in the brain. This leads to a decrease in the perception of pain and an increase in feelings of euphoria and relaxation. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate also acts on other receptors in the brain, including the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemische Und Physiologische Effekte
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to decrease levels of norepinephrine and corticotropin-releasing hormone, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, as it has been shown to be effective at lower doses compared to other opioid drugs. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to have a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in laboratory experiments, as small variations in dosage can have significant effects on the results.
Zukünftige Richtungen
There are a number of future directions for research on (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. One area of interest is its potential as a treatment for chronic pain, as it has been shown to be effective in reducing pain in animal models. Another area of interest is its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models. Further research is also needed to better understand the mechanisms of action of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate and its effects on the central nervous system.
Synthesemethoden
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is synthesized using a multistep process that involves the reaction of 2,2-diphenylacetic acid with 9-methyl-9-azabicyclo[3.3.1]nonane. The resulting compound is then treated with hydroxylamine to form the hydroxamic acid derivative, which is then esterified with methanol to produce (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate.
Wissenschaftliche Forschungsanwendungen
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been studied extensively for its potential as a painkiller. It has been shown to be effective in reducing pain in animal models, and it has also been shown to have a lower risk of addiction and dependence compared to other opioid drugs. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been studied for its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
1927-12-4 |
|---|---|
Produktname |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
Molekularformel |
C23H27NO3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21,26H,8,13-16H2,1H3 |
InChI-Schlüssel |
LSPNRKVJCNRVRR-WCRBZPEASA-N |
Isomerische SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Kanonische SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Andere CAS-Nummern |
1927-13-5 |
Synonyme |
1927-12-4; KSD-2084; Benzilic acid (1R,1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3alpha-yl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



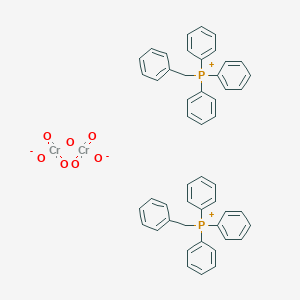
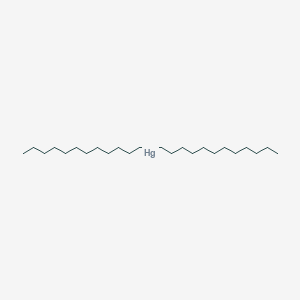
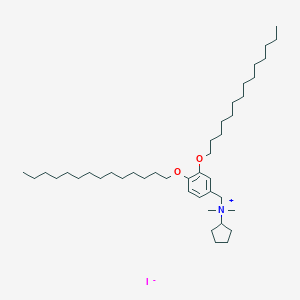
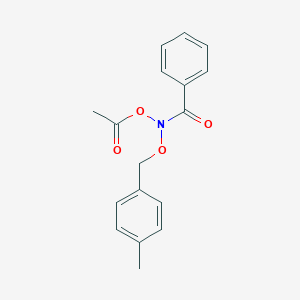
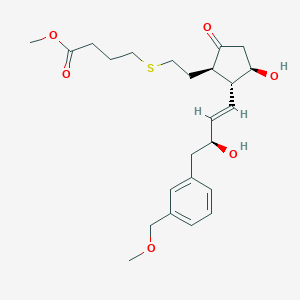
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
